molecular formula C8H10F3NS2 B14229189 (4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 824391-31-3

(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B14229189
CAS No.: 824391-31-3
M. Wt: 241.3 g/mol
InChI Key: IFWYVYLFCZMXRT-RXMQYKEDSA-N
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Description

(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique trifluorobut-3-en-1-yl group attached to the thiazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and a thiourea derivative.

    Introduction of the Trifluorobut-3-en-1-yl Group: The trifluorobut-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a trifluorobut-3-en-1-yl halide and a suitable nucleophile.

    Methylation: The final step involves the methylation of the thiazole ring at the 4-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorobut-3-en-1-yl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Halides, organometallic reagents, and other nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The trifluorobut-3-en-1-yl group and the thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(3,4-difluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
  • 4-Methyl-2-[(3,4,4-trifluorobut-2-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
  • 4-Methyl-2-[(3,3,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole

Uniqueness

The uniqueness of (4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole lies in its specific trifluorobut-3-en-1-yl group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

824391-31-3

Molecular Formula

C8H10F3NS2

Molecular Weight

241.3 g/mol

IUPAC Name

(4R)-4-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H10F3NS2/c1-5-4-14-8(12-5)13-3-2-6(9)7(10)11/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

IFWYVYLFCZMXRT-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CSC(=N1)SCCC(=C(F)F)F

Canonical SMILES

CC1CSC(=N1)SCCC(=C(F)F)F

Origin of Product

United States

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